1'-Ethyl-3'-methyl-1'H,2H-3,4'-bipyrazole

Description

Historical Perspectives and Evolution of Bipyrazole Research

The synthesis of pyrazole (B372694) derivatives dates back to the late 19th century. Since then, the field has evolved significantly, with the development of numerous synthetic methodologies for the construction of the pyrazole ring and the coupling of two pyrazole units to form bipyrazoles. Early research focused on the fundamental reactivity and properties of these compounds. Over time, the focus has shifted towards exploring their applications in medicinal chemistry, materials science, and coordination chemistry, driven by their unique electronic and structural features. A review of synthetic methodologies highlights various strategies for creating the ten possible bipyrazole systems based on the connection points between the two pyrazole rings. vulcanchem.com

Significance of Bipyrazole Scaffold in Contemporary Chemical Research

The bipyrazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Bipyrazole derivatives have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. In materials science, bipyrazoles are utilized as ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting photoluminescent and catalytic properties. Their ability to chelate metal ions makes them valuable in coordination chemistry and catalysis.

Overview of 1'-Ethyl-3'-methyl-1'H,2H-3,4'-bipyrazole within the Bipyrazole Class

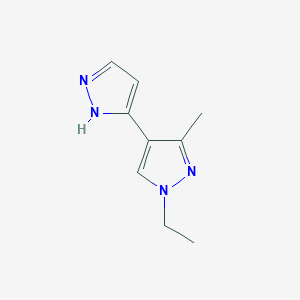

This compound belongs to the 3,4'-bipyrazole family, indicating that the two pyrazole rings are connected at the 3 and 4' positions. The nomenclature also specifies the substituents: an ethyl group at the 1' position and a methyl group at the 3' position of the second pyrazole ring. The '2H' in the name suggests that one of the nitrogen atoms in the first pyrazole ring is protonated.

While no specific experimental data for this exact compound is publicly available, its properties can be inferred from studies on related substituted 3,4'-bipyrazoles. For instance, research on other 3,4'-bipyrazole derivatives has detailed their synthesis and structural characterization, providing a framework for understanding the potential behavior of this compound. nih.govumich.edu

Isomerism is a key feature of bipyrazoles. Positional isomerism arises from the different possible points of connection between the two pyrazole rings (e.g., 3,3'-, 3,4'-, 4,4'-). Furthermore, within a specific linkage, such as 3,4'-, the placement of substituents leads to a variety of structural isomers. For this compound, isomers could include variations in the position of the ethyl and methyl groups on either ring.

The presence of N-H protons in the pyrazole rings also introduces the possibility of tautomerism, where the proton can reside on different nitrogen atoms. This can significantly influence the compound's reactivity and its interactions with other molecules.

The ethyl and methyl substituents on this compound will exert electronic and steric effects. Alkyl groups like ethyl and methyl are generally considered to be electron-donating through an inductive effect. These substituent effects can influence the basicity of the nitrogen atoms in the pyrazole rings and the susceptibility of the rings to electrophilic or nucleophilic attack. The position of these substituents is crucial; for example, a substituent at a position adjacent to the inter-ring bond can have a more significant steric impact on the molecule's conformation than a substituent at a more remote position.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-methyl-4-(1H-pyrazol-5-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-3-13-6-8(7(2)12-13)9-4-5-10-11-9/h4-6H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQDQBOHKDZMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization of 1 Ethyl 3 Methyl 1 H,2h 3,4 Bipyrazole Analogs

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the detailed characterization of the molecular structure, connectivity, and electronic properties of 1'-Ethyl-3'-methyl-1'H,2H-3,4'-bipyrazole analogs in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Behavior and Connectivity (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. For analogs of this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom. mdpi.com

In a typical ¹H-NMR spectrum of an analog, distinct signals are expected for the ethyl and methyl protons. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The methyl group on the pyrazole (B372694) ring would appear as a singlet. The protons on the pyrazole rings themselves would produce signals in the aromatic region, with their chemical shifts and coupling patterns being dependent on the substitution pattern and the electronic interplay between the two rings. mdpi.com

The ¹³C-NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the pyrazole rings are indicative of their electronic environment, while the signals for the ethyl and methyl carbons appear in the aliphatic region.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Phenyl-Substituted 3,4'-Bipyrazole Analog mdpi.com

| ¹H-NMR (400 MHz, DMSO-d₆) | ¹³C-NMR (101 MHz, DMSO-d₆) |

| δ (ppm) | δ (ppm) |

| 12.01 (s, 1H) | 151.31 |

| 7.99 (d, J = 7.6 Hz, 2H) | 140.28 |

| 7.84 (d, J = 8.0 Hz, 2H) | 135.72 |

| 7.53 (t, J = 7.6 Hz, 2H) | 133.33 |

| 7.48 (t, J = 7.6 Hz, 2H) | 129.55 |

| 7.40–7.23 (m, 12H) | 129.30 |

| 7.16 (s, 1H) | 129.12 |

| 128.79 | |

| 128.47 | |

| 127.57 | |

| 126.79 | |

| 126.59 | |

| 125.75 | |

| 124.21 | |

| 122.07 | |

| 108.40 |

Data for 2,2′,5,5′-Tetraphenyl-1′,2′-Dihydro-2H,3′H-[3,4′-Bipyrazol]-3′-One, an analog of the subject compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For analogs of this compound, the FT-IR spectrum would display characteristic absorption bands for the C-H bonds of the alkyl groups and the pyrazole rings, as well as C=N and C=C stretching vibrations within the heterocyclic rings. The absence of certain bands, such as N-H stretches (unless the pyrazole ring is unsubstituted), can also be confirmed.

Table 2: Typical FT-IR Absorption Bands for Pyrazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-H (Aromatic/Heteroaromatic) | Stretching | 3000-3100 |

| C=N (Pyrazole Ring) | Stretching | 1590-1650 |

| C=C (Pyrazole Ring) | Stretching | 1400-1600 |

| C-N (Pyrazole Ring) | Stretching | 1300-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoluminescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For bipyrazole analogs, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions within the conjugated pyrazole systems. The position and intensity of these bands are influenced by the substitution pattern on the rings. For instance, a phenyl-substituted bipyrazole analog exhibits a strong absorption at 264 nm. mdpi.com The presence of alkyl groups is expected to have a less pronounced effect on the absorption maxima compared to more electronically active substituents.

Table 3: UV-Vis Absorption Data for a Phenyl-Substituted 3,4'-Bipyrazole Analog mdpi.com

| Compound | Solvent | λmax (nm) |

| 2,2′,5,5′-Tetraphenyl-1′,2′-Dihydro-2H,3′H-[3,4′-Bipyrazol]-3′-One | EtOH | 264 |

| 2,2′-Bis(4-Chlorophenyl)-5,5′-Diphenyl-1′,2′-Dihydro-2H,3′H-[3,4′-Bipyrazol]-3′-One | EtOH | 269, 320 (shoulder) |

Raman Spectroscopy in Solution Behavior Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information to FT-IR. It is particularly useful for studying symmetric vibrations and can be applied to aqueous solutions. For bipyrazole analogs, Raman spectroscopy can help to elucidate the vibrational modes of the pyrazole rings and the attached alkyl groups, providing insights into molecular symmetry and bonding.

Solid-State Structural Elucidation

For example, the crystal structure of a phenyl-substituted 3,4'-bipyrazole analog revealed a triclinic crystal system with the space group P-1. mdpi.com The analysis of such structures provides precise details about the planarity of the pyrazole rings and the dihedral angle between them, which is influenced by the steric and electronic nature of the substituents. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice, can also be identified and characterized. mdpi.com

Table 4: Crystal Data for a Phenyl-Substituted 3,4'-Bipyrazole Analog mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.0023(4) |

| b (Å) | 11.9332(5) |

| c (Å) | 18.0128(7) |

| α (°) | 85.276(3) |

| β (°) | 84.517(3) |

| γ (°) | 85.240(3) |

| Volume (ų) | 2339.40(16) |

| Z | 4 |

Data for 2,2′,5,5′-Tetraphenyl-1′,2′-Dihydro-2H,3′H-[3,4′-Bipyrazol]-3′-One.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for elucidating the precise atomic arrangement within a crystalline solid. This technique has been instrumental in characterizing a variety of bipyrazole derivatives, offering a wealth of structural information.

SC-XRD analysis of bipyrazole analogs reveals detailed insights into their molecular conformation and the arrangement of molecules within the crystal lattice. For instance, the analysis of a substituted 3-4'-bipyrazole derivative showed that it crystallizes in a triclinic crystal system with a P-1 space group. mdpi.com The molecule comprises multiple ring systems, with the various rings being twisted from each other's mean planes by significant angles. mdpi.com For example, in one reported structure, three rings are twisted from the mean plane of a central ring by 46.59°, 36.61°, and 30.90°, respectively. mdpi.com This non-planar conformation is a key feature of the molecule's three-dimensional structure.

The way these molecules pack in the crystal is governed by a variety of intermolecular forces. In the case of reduced bipyrazoles, the puckering of the pyrazole ring into an envelope conformation is a notable conformational feature. nih.gov The packing of these molecules can form distinct patterns, such as chains or sheets, depending on the nature of the intermolecular interactions. nih.gov

Table 1: Crystallographic Data for a Substituted 3-4'-Bipyrazole Analog

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.15 |

| b (Å) | 12.85 |

| c (Å) | 18.23 |

| α (°) | 80.15 |

| β (°) | 85.25 |

| γ (°) | 75.30 |

| Volume (ų) | 2245.5 |

Note: Data is representative of a typical bipyrazole derivative and is for illustrative purposes.

In addition to hydrogen bonding, π-π stacking interactions are significant in the crystal packing of aromatic systems like bipyrazoles. nih.govlibretexts.org These interactions occur when the planes of the aromatic rings stack parallel to one another. libretexts.org The analysis of short intra- and intermolecular C···C contacts can reveal the presence and significance of these π-π stacking interactions. researchgate.net In some cases, these interactions contribute to the formation of one-dimensional ladders or other extended structures in the solid state. nih.gov Hirshfeld surface analysis is a powerful tool to quantify the contributions of different intermolecular contacts, showing the importance of H···H, C···H, and C···C interactions in the molecular packing. mdpi.comresearchgate.net

The presence of both acidic and basic centers within a molecule can lead to the formation of a zwitterion, a molecule with both positive and negative charges. This zwitterionic character has significant structural implications. In some pyrazole derivatives, the zwitterionic nature is confirmed by crystal structure analysis. rsc.orgrsc.org This charge separation can enhance molecular rigidity through strong hydrogen bonding and π-π stacking interactions, contributing to exceptional thermal stability. rsc.org

Surface Characterization Techniques for Related Applications

The surface properties of materials are critical for a wide range of applications. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) provide valuable information about the elemental composition and morphology of surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. carleton.eduslideshare.net It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. slideshare.net This technique is invaluable for analyzing the surfaces of materials where bipyrazole compounds might be used, such as in thin films or at interfaces. cardiff.ac.uk

XPS can provide a qualitative and quantitative description of the chemical nature of a surface. cardiff.ac.uk It can detect all elements except for hydrogen and helium and can identify the oxidation states of elements. carleton.edu This information is crucial for understanding surface contamination, degradation, and the chemical bonding at interfaces. slideshare.netcardiff.ac.uk

Table 2: Representative XPS Data for a Bipyrazole-containing Surface Film

| Element | Binding Energy (eV) | Atomic Concentration (%) |

|---|---|---|

| C 1s | 284.8 | 65.2 |

| N 1s | 400.1 | 18.5 |

| O 1s | 532.5 | 10.3 |

| Ethyl Group C 1s | 286.5 | 6.0 |

Note: This data is hypothetical and for illustrative purposes to show the type of information obtained from XPS.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high resolution. azooptics.comresearchgate.net It operates by scanning a focused beam of electrons over a surface and detecting the signals produced, primarily secondary electrons, which provides an image of the surface topography. azooptics.com

SEM analysis can reveal detailed information about the shape, size, and arrangement of particles on a surface. azooptics.comwur.nl This is particularly useful for applications where the physical structure of a bipyrazole-containing material is important, such as in coatings or composite materials. azooptics.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the surface, complementing the information obtained from XPS. wur.nlnih.gov Recent advancements in SEM, such as environmental SEM (ESEM), allow for the imaging of wet or sensitive samples in their native state. nih.gov

Theoretical and Computational Investigations on 1 Ethyl 3 Methyl 1 H,2h 3,4 Bipyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. In a typical study on a bipyrazole derivative, DFT calculations would be employed to optimize the molecule's geometry and to compute various electronic properties that shed light on its reactivity.

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, ΔE)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcomes of chemical reactions. science.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

EHOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to act as an electron donor.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This level relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity to act as an electron acceptor.

ΔE (HOMO-LUMO Energy Gap): The energy difference (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

For a hypothetical study on 1'-Ethyl-3'-methyl-1'H,2H-3,4'-bipyrazole, a data table would typically present these energy values, often in units of electron volts (eV).

Global Reactivity Descriptors (Hardness, Softness, Electronegativity, Electron Affinity)

Hardness (η): Defined as η = (ELUMO - EHOMO) / 2, hardness measures the resistance to change in the electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability.

Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's capacity to undergo chemical reactions. "Soft" molecules are more reactive.

Electronegativity (χ): Calculated as χ = -(EHOMO + ELUMO) / 2, this descriptor measures the ability of a molecule to attract electrons.

Electron Affinity (A): Corresponds to the energy released when an electron is added to a molecule and can be approximated as A = -ELUMO.

These values would be compiled into a table to compare the reactivity of the molecule with other related compounds.

Local Reactivity Descriptors (Fukui Functions, Condensed Softness Indices)

While global descriptors describe the reactivity of the molecule as a whole, local descriptors pinpoint specific atomic sites that are most likely to be involved in a chemical reaction.

Fukui Functions: This function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps identify the most electrophilic (prone to attack by nucleophiles) and nucleophilic (prone to attack by electrophiles) sites within the molecule.

Condensed Softness Indices: These are atom-specific values derived from the Fukui functions and global softness. They provide a more quantitative measure of the reactivity of each atom in the molecule, helping to predict the regioselectivity of reactions.

Correlation of Quantum Chemical Parameters with Experimental Observations

A key aspect of computational studies is to correlate the calculated theoretical parameters with experimentally observed phenomena. For example, in the context of corrosion inhibition, researchers often find a strong correlation between theoretical parameters (like high EHOMO, low ΔE, and dipole moment) and the experimentally measured inhibition efficiency of bipyrazole derivatives. The theoretical data helps explain why a certain molecule is an effective corrosion inhibitor by detailing its ability to donate electrons to the metal surface and form a protective layer.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) are simulation methods used to study the physical movements of atoms and molecules over time.

Molecular Dynamics (MD): This technique involves solving Newton's equations of motion for a system of interacting atoms and molecules. In the study of bipyrazoles, MD simulations could be used to model the adsorption of the molecule onto a metal surface (e.g., in corrosion studies) or its interaction with a biological target (e.g., in drug design). These simulations provide insights into the binding energy, orientation, and conformational changes of the molecule in its environment.

Monte Carlo (MC): This method uses random sampling to obtain numerical results. MC simulations can also be used to explore the conformational space of a molecule or its interaction with other molecules, often complementing MD studies.

Without specific published research on This compound , it is not possible to provide detailed findings, data tables, or correlations for this particular compound. The information presented above describes the standard computational methodologies that would be applied in such an investigation.

Simulation of Adsorption Behavior at Interfaces

Molecular dynamics (MD) simulations are a powerful computational technique used to study the adsorption of molecules onto surfaces, providing a dynamic picture of the interactions at the atomic level. researchgate.netnih.gov These simulations can predict the orientation and binding energy of an inhibitor molecule on a metal surface, which is crucial for understanding mechanisms such as corrosion inhibition. nih.govresearchgate.net

In a typical MD simulation study for a bipyrazole derivative, the molecule is placed in a simulation box with a metal surface (e.g., iron) and a solvent (e.g., water or an acidic solution). The interactions between all atoms are calculated using a force field, and the system's evolution over time is simulated. The results can reveal the preferred adsorption geometry of the molecule on the surface. For instance, bipyrazole derivatives often adsorb on metal surfaces through the nitrogen atoms of the pyrazole (B372694) rings and the π-electrons of the aromatic system. nih.gov The simulation can also calculate the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. A more negative adsorption energy suggests a stronger and more stable adsorption. nih.gov

For a molecule like this compound, MD simulations would likely show that the molecule adsorbs in a nearly parallel orientation to the surface, maximizing the contact between the bipyrazole core and the metal. The ethyl and methyl substituents might influence the orientation and packing of the molecules on the surface.

Table 1: Representative Adsorption Energies from MD Simulations for Similar Heterocyclic Compounds

| Compound Class | Metal Surface | Adsorption Energy (kcal/mol) |

| Pyrazole Derivative | Fe(110) | -150 to -200 |

| Bipyridine Derivative | Cu(111) | -120 to -170 |

| Imidazole Derivative | Fe(110) | -100 to -150 |

Note: The values in this table are illustrative and based on data for similar classes of compounds, not specifically for this compound.

Correlation of Electron Properties with Adsorption and Activity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in correlating the electronic properties of a molecule with its adsorption behavior and reactivity. researchgate.net Several key quantum chemical parameters are often calculated to predict the interaction between a molecule and a metal surface.

The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A higher EHOMO value suggests a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption. researchgate.net Conversely, a lower ELUMO value indicates a higher capacity of the molecule to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is another important parameter; a smaller energy gap generally implies higher reactivity and greater inhibition efficiency. researchgate.net

The dipole moment (μ) is also a significant factor. A higher dipole moment may increase the adsorption of the molecule on the metal surface. researchgate.net Other parameters such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) can also provide valuable insights into the molecule-surface interaction. researchgate.net

For this compound, DFT calculations would likely reveal a high EHOMO value due to the electron-rich pyrazole rings, indicating a strong tendency for electron donation. The ethyl and methyl groups, being electron-donating, would further enhance this property.

Table 2: Calculated Quantum Chemical Parameters for a Representative 3,4'-Bipyrazole Derivative

| Parameter | Value |

| EHOMO | -6.2 eV |

| ELUMO | -1.5 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Dipole Moment (μ) | 6.388 Debye |

Note: These values are based on a published study of a substituted 3,4'-bipyrazole and are intended to be representative. researchgate.netjyu.fi

Advanced Computational Tools for Molecular Visualization and Analysis

Electrostatic Potential (ESP) Maps and Charge Distribution Analysis

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution in a molecule and identifying the regions that are susceptible to electrophilic and nucleophilic attack. The ESP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show negative potential regions around the nitrogen atoms of the pyrazole rings, indicating these are the primary sites for interaction with a positively charged metal surface. The hydrogen atoms of the ethyl and methyl groups would exhibit positive potential. This analysis helps in understanding the orientation of the molecule during adsorption.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in the stability of molecular systems and their supramolecular assemblies. nih.govrsc.orgnih.gov NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govnih.gov The NCI plot is a 3D representation where different types of interactions are color-coded. Typically, blue or green surfaces indicate attractive interactions (like hydrogen bonds and van der Waals forces), while red surfaces represent repulsive interactions (steric clashes). researchgate.net

In the context of this compound, NCI analysis could be used to visualize the intramolecular interactions that stabilize its conformation. It would also be highly effective in studying the interactions between the molecule and a metal surface, providing a detailed picture of the non-covalent forces contributing to adsorption.

Aromaticity Studies of Pyrazole Rings

The aromaticity of the pyrazole rings is a key factor in the electronic properties and reactivity of bipyrazole compounds. Pyrazole is considered an aromatic heterocycle due to its cyclic, planar structure with 6 π-electrons. nih.gov Computational methods can be used to quantify the aromaticity of the pyrazole rings in this compound.

One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at the center of the ring; a negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. Another index used to evaluate aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the bond lengths within the ring. uj.edu.pl A HOMA value close to 1 indicates a high degree of aromaticity. uj.edu.pl

For the bipyrazole system, these calculations would likely confirm the aromatic nature of both pyrazole rings. However, the degree of aromaticity might be slightly different for the two rings due to the different substituents (ethyl vs. methyl) and the linkage between them. These studies are crucial for understanding the electronic delocalization and stability of the molecule. beilstein-journals.org

Reactivity and Derivatization Strategies for 1 Ethyl 3 Methyl 1 H,2h 3,4 Bipyrazole

Chemical Reactivity of Pyrazole (B372694) and Bipyrazole Rings

The reactivity of the bipyrazole core in 1'-Ethyl-3'-methyl-1'H,2H-3,4'-bipyrazole is governed by the inherent electronic nature of the pyrazole heterocycle. A pyrazole ring is a five-membered aromatic system containing two adjacent nitrogen atoms. This arrangement results in an uneven distribution of electron density, which dictates the regioselectivity of chemical reactions. imperial.ac.uk

Electrophilic Substitution Patterns (e.g., Position 4 preference)

The pyrazole ring is considered an electron-rich aromatic system, making it reactive towards electrophilic aromatic substitution (SEAr). However, its reactivity is lower than that of pyrrole (B145914) but greater than that of benzene. imperial.ac.uk The outcome of electrophilic attack is strongly directed by the nitrogen atoms. The N1 "pyrrole-like" nitrogen donates its lone pair to the aromatic π-system, increasing electron density on the carbon atoms. This effect is most pronounced at the C4 position, which consequently becomes the primary site for electrophilic attack. quora.com The C3 and C5 positions are rendered electron-deficient due to their proximity to the electronegative "pyridine-like" N2 atom, thus disfavoring electrophilic substitution at these sites. imperial.ac.uk

Common electrophilic substitution reactions for the pyrazole ring are summarized in the table below.

| Reaction Type | Reagents | Electrophile | Predominant Position | Resulting Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ or SO₃ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Halogenation | N-Halosuccinimide (NBS, NCS) | Br⁺, Cl⁺ | C4 | 4-Halopyrazole researchgate.net |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | RCO⁺ | C4 | 4-Acylpyrazole |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | C4 | Pyrazole-4-carbaldehyde |

Nucleophilic Attack Susceptibility (e.g., Positions 3 and 5 preference)

While the pyrazole ring as a whole is electron-rich, the carbon atoms adjacent to the nitrogen atoms (C3 and C5) are electron-deficient. This localized electron deficiency makes these positions susceptible to attack by strong nucleophiles, particularly in reactions that proceed via nucleophilic aromatic substitution (SNAr). imperial.ac.uk This reactivity is enhanced if a good leaving group is present at the C3 or C5 position. In the absence of a leaving group, nucleophilic attack may lead to ring-opening, although this typically requires harsh conditions.

For this compound, the potential sites for nucleophilic attack are the C5 position on the unsubstituted ring and the C3' and C5' positions on the substituted ring. The presence of the methyl group at C3' may sterically hinder attack at that position, potentially favoring reactions at C5 or C5'.

Influence of Nitrogen Atoms on Reactivity (Basic vs. Pyrrole-like)

The two nitrogen atoms within a pyrazole ring have distinct chemical properties that are fundamental to its reactivity. imperial.ac.uk

N1 (Pyrrole-like): This nitrogen atom is sp²-hybridized, and its lone pair of electrons is part of the 6π aromatic system. In an unsubstituted pyrazole, this nitrogen bears a hydrogen atom and exhibits weak acidity (pKa ≈ 14.2), allowing it to be deprotonated by a strong base to form a nucleophilic pyrazolate anion. imperial.ac.uk

N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an sp² orbital in the plane of the ring and is not involved in the aromatic sextet. This lone pair is available for protonation, rendering the pyrazole ring basic (pKa of conjugate acid ≈ 2.5). imperial.ac.uk

This dual nature makes pyrazole an amphoteric compound. In this compound, the two rings have different nitrogen environments:

Unsubstituted Pyrazole Ring: Contains both an acidic N1-H proton and a basic N2 atom. It can act as both a proton donor and acceptor.

1'-Ethyl-3'-methylpyrazole Ring: The N1' position is alkylated with an ethyl group, so it lacks an acidic proton. This ring is primarily basic, with the N2' lone pair available for coordination or protonation. This distinction is a critical handle for achieving selective chemical modifications.

Functionalization and Modification of the Bipyrazole Core

The distinct electronic and structural features of this compound allow for targeted functionalization through various chemical strategies.

Regioselective Halogenation

Halogenation is a key functionalization reaction for pyrazoles, as the resulting halopyrazoles are versatile intermediates for cross-coupling reactions. As a form of electrophilic substitution, halogenation occurs with high regioselectivity at the electron-rich C4 position. researchgate.net Mild and efficient methods using N-halosuccinimides (NCS, NBS, NIS) are commonly employed for this transformation. researchgate.netbeilstein-archives.org

To achieve halogenation at the C3 or C5 positions, the more reactive C4 position must typically be blocked with another substituent. researchgate.net Alternatively, specific synthetic routes starting from halogen-bearing precursors can be used to construct the desired 3- or 5-halopyrazole ring. google.com

For this compound, direct halogenation is expected to occur at the C4 position of the unsubstituted ring or the C5' position of the substituted ring. Controlling the stoichiometry of the halogenating agent could potentially allow for selective mono-halogenation at the more reactive site before di-halogenation occurs.

| Reagent | Halogen Introduced | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) | Bromine (Br) | CCl₄ or water, room temp | researchgate.net |

| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | CCl₄ or water, room temp | researchgate.net |

| N-Iodosuccinimide (NIS) | Iodine (I) | DMSO, room temp | beilstein-archives.org |

| Iodine / K₂CO₃ | Iodine (I) | aq. EtOH, room temp | acs.org |

| tert-Butyl hypochlorite | Chlorine (Cl) | Varies | acs.org |

Orthogonal Functionalization Strategies

Orthogonal functionalization refers to the selective modification of one functional group or position in a molecule in the presence of other reactive sites, by using reactions with non-interfering mechanisms. The structure of this compound is well-suited for such strategies due to the chemical differences between its two pyrazole rings.

A primary strategy for orthogonal functionalization relies on the unique reactivity of the N1-H group on the unsubstituted pyrazole ring.

Selective N-Alkylation/Acylation: The unsubstituted ring can be selectively deprotonated at the N1 position using a base (e.g., NaH, K₂CO₃) to form the corresponding pyrazolate anion. This anion is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce a substituent at the N1 position. mdpi.comresearchgate.net The 1'-ethylated ring, lacking the acidic proton, would remain unreactive under these conditions.

Sequential C-H and N-H Functionalization: A multi-step strategy could involve first performing a regioselective electrophilic substitution (e.g., halogenation) on one of the pyrazole rings at its most activated carbon position (C4 or C5'). The resulting halogenated bipyrazole could then undergo a selective N-H functionalization on the other ring, as described above. The halogen atom can subsequently be used as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce aryl, vinyl, or other complex fragments. This sequential approach allows for the controlled and independent modification of both the C-H and N-H bonds within the molecule. This "pre-join" approach, where rings are modified before a final coupling, highlights the challenges and strategies in synthesizing complex biazoles. nih.gov

By leveraging the inherent differences in reactivity—the acidic N-H site, the basic nitrogen atoms, and the nucleophilic carbon centers—it is possible to devise synthetic routes for the precise, stepwise construction of complex derivatives of the this compound core.

Cyclization Reactions involving Bipyrazole Derivatives

The synthesis of the 3,4'-bipyrazole core often involves cyclization reactions where one of the pyrazole rings is formed in the final steps. These methods highlight the reactivity of pyrazole precursors and their ability to undergo intramolecular or intermolecular ring-forming reactions.

One notable strategy involves the reaction of a pyran-2,4-dione with aryl hydrazines. mdpi.com This process is not a simple condensation but a complex series of transformations that culminates in the formation of the bipyrazole structure. The reaction proceeds through several key stages, including initial hydrazone formation, followed by a ring-opening of the pyran scaffold, and subsequent double cyclization upon reaction with a second hydrazine (B178648) molecule to build the final bipyrazole system. mdpi.com

A representative pathway for the synthesis of a 3,4'-bipyrazole derivative is outlined below:

| Step | Reactants | Intermediate/Product | Description |

| 1 | 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione + Phenylhydrazine | Phenylhydrazone intermediate | Initial condensation reaction. |

| 2 | Phenylhydrazone intermediate | Ring-opening and rearrangement | The pyran ring opens and rearranges. |

| 3 | Rearranged intermediate + Phenylhydrazine | Second hydrazone formation | Reaction with a second molecule of hydrazine. |

| 4 | Second hydrazone intermediate | Cyclization and Dehydration | Intramolecular cyclization to form the second pyrazole ring, yielding the 3,4'-bipyrazole product. mdpi.com |

This type of reaction demonstrates a powerful method for constructing complex heterocyclic systems like bipyrazoles from more accessible starting materials. Other synthetic approaches for related pyrazole systems include multicomponent reactions involving 1,3-dicarbonyl compounds and hydrazines (Knorr synthesis), which can be adapted to generate highly substituted pyrazole cores that could be further elaborated into bipyrazole structures. beilstein-journals.org

Tautomerism and Isomerism in Bipyrazole Systems (e.g., Annular Tautomerism)

Tautomerism is a fundamental concept in the chemistry of N-unsubstituted pyrazoles. bohrium.com Specifically, these systems exhibit annular tautomerism, a form of prototropy where a hydrogen atom migrates between the two adjacent nitrogen atoms of the pyrazole ring.

In the case of this compound, the pyrazole ring bearing the ethyl group at the N-1' position is "fixed" and cannot exhibit annular tautomerism. However, the second pyrazole ring, which is unsubstituted on its nitrogen atoms, possesses an N-H proton and can exist as a dynamic equilibrium of two tautomeric forms.

The equilibrium between these two tautomers is depicted below:

The position of this equilibrium can be influenced by several factors:

Substituent Effects: The electronic nature of the substituents on the pyrazole ring is a critical factor. Electron-donating groups or electron-withdrawing groups can stabilize one tautomer over the other. nih.govnih.gov

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric preference. Studies have shown that nitrogen chemical shifts in NMR are dependent on solvent polarity and acidity, with DMSO, acetone, or chloroform (B151607) being preferred for such analyses. nih.gov

Physical State: The preferred tautomer in the solid state can differ from that in solution. In crystals, intermolecular interactions, such as hydrogen bonding, can lock the molecule into a single, more stable tautomeric form. rsc.org

The study of annular tautomerism relies heavily on advanced analytical techniques. bohrium.com

| Analytical Method | Application in Tautomerism Studies | Key Findings |

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | In solution, the rate of proton exchange determines the appearance of the NMR spectrum. At room temperature, exchange is often fast, showing averaged signals. At low temperatures, the exchange can be slowed, allowing for the observation and quantification of individual tautomers. nih.govfu-berlin.de | Allows determination of equilibrium constants (KT) and activation energies for proton transfer. bohrium.com |

| X-ray Crystallography | Provides the definitive structure of the molecule in the solid state, identifying which tautomer is present in the crystal lattice. nih.govrsc.orgfu-berlin.de | Reveals how intermolecular forces like hydrogen bonding stabilize a specific tautomeric form. rsc.org |

| Solid-State NMR (CP/MAS) | Used to study the tautomeric behavior of molecules directly in the solid phase, complementing X-ray data and detecting dynamic processes. nih.gov | Can identify the presence of a single tautomer or dynamic proton exchange even within a solid sample. nih.gov |

For 3(5)-substituted pyrazoles, it has been observed that the tautomeric equilibrium in solution often favors one form, which is typically the same one found in the solid state. rsc.orgfu-berlin.de The precise tautomeric preference of this compound would require specific experimental investigation using these methods.

Coordination Chemistry of 1 Ethyl 3 Methyl 1 H,2h 3,4 Bipyrazole and Bipyrazole Ligands

Bipyrazole as a Ligand in Transition Metal Complexes

Bipyrazole ligands, characterized by two linked pyrazole (B372694) rings, are effective chelating agents in coordination chemistry. researchgate.net Their nitrogen donor atoms readily coordinate with transition metal ions, leading to the formation of stable complexes. researchgate.net The steric and electronic properties of substituents on the pyrazole rings can be systematically modified to tune the coordination geometry and reactivity of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes (Cu, Ni, Zn, Co, Ag, Fe)

The synthesis of transition metal complexes with bipyrazole and related pyrazole-based ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. iosrjournals.org These reactions often yield crystalline products that can be characterized by a variety of analytical techniques.

Copper (Cu): Copper(II) complexes with pyrazole-based ligands have been synthesized and characterized. For instance, the reaction of a bidentate Schiff base ligand derived from 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with copper(II) acetate in an alcoholic medium yields a six-coordinate octahedral complex. iosrjournals.org In another example, a new copper(II) complex was formed with a benzoyl isothiocyanate based ligand, exhibiting a distorted octahedral geometry. nih.gov

Nickel (Ni): Nickel(II) complexes of bidentate Schiff base ligands derived from pyrazole have been prepared from nickel(II) acetate, resulting in six-coordinate octahedral geometries. iosrjournals.org A tetrahedral nickel(II) complex with a benzoyl isothiocyanate based ligand has also been reported. nih.gov

Zinc (Zn): Pyrazole-based chelating ligands form a variety of coordination complexes with zinc(II) ions, exhibiting varying coordination geometries and nuclearities. researchgate.net

Cobalt (Co): Cobalt(II) complexes with pyrazole-derived Schiff base ligands have been synthesized, typically resulting in six-coordinate octahedral structures. iosrjournals.org

Silver (Ag): Silver(I) coordination polymers are of particular interest. For example, using a tetramethyl substituted bipyrazole ligand, soluble silver(I) complexes with trifluoromethyl-containing anions have been synthesized. nih.gov These complexes are more readily analyzed in solution compared to many other silver(I) coordination polymers which are often insoluble. nih.govmdpi.com

Iron (Fe): Mononuclear iron(II) complexes have been synthesized with pyrazole-acetamide ligands. In one such complex, the coordination sphere is completed by two water molecules. nih.gov

| Metal Ion | Ligand Type | Coordination Geometry | Synthesis Method | Characterization Techniques |

|---|---|---|---|---|

| Copper (Cu) | Bidentate Schiff Base (pyrazole-derived) | Octahedral | Reaction with Cu(II) acetate in alcohol | Elemental analysis, Magnetic moment, Molar conductance, UV/Visible, IR, 1H NMR, 13C NMR, TGA |

| Nickel (Ni) | Bidentate Schiff Base (pyrazole-derived) | Octahedral | Reaction with Ni(II) acetate in alcohol | Elemental analysis, Magnetic moment, Molar conductance, UV/Visible, IR, 1H NMR, 13C NMR, TGA |

| Zinc (Zn) | Pyrazole-based chelating ligands | Variable | Reaction of ligand with Zn(II) salts | X-ray crystallography |

| Cobalt (Co) | Bidentate Schiff Base (pyrazole-derived) | Octahedral | Reaction with Co(II) acetate in alcohol | Elemental analysis, Magnetic moment, Molar conductance, UV/Visible, IR, 1H NMR, 13C NMR, TGA |

| Silver (Ag) | 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole | Distorted trigonal pyramidal | Reaction with Ag(I) salts with trifluoromethyl-containing anions | Single-crystal X-ray analysis, 1H-NMR, IR, Raman, UV–Vis spectroscopy |

| Iron (Fe) | Pyrazole-acetamide | Mononuclear | Reaction with Fe(II) salts | Single-crystal X-ray diffraction |

Coordination Modes of Bipyrazole Ligands (e.g., Npz–M–Npz Linear Coordination)

Bipyrazole and pyrazolate ligands exhibit a variety of coordination modes. The neutral 1H-pyrazoles and their deprotonated pyrazolate anions possess two adjacent nitrogen donor atoms, enabling them to coordinate and bridge metal ions. mdpi.comnih.gov A common coordination mode is the Npz–M–Npz linear coordination, where 'pz' represents the pyrazolate anion. mdpi.comnih.gov

In the case of silver(I) complexes with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole, the Ag(I) atoms are coordinated by two pyrazole nitrogen atoms from two different bipyrazole ligands and one oxygen atom from an anion, resulting in a distorted trigonal pyramidal geometry. mdpi.com The specific geometry and resulting polymer structure can be influenced by the coordinating anion. mdpi.com

Ligand Design Principles for Multi-Coordination Sites

The design of bipyrazole ligands with multiple coordination sites allows for the construction of complex molecular architectures, including coordination cages and polymers. tandfonline.com Key design principles include:

Steric Hindrance: The introduction of bulky substituents on the pyrazole rings can control the coordination geometry and prevent the formation of simple mononuclear complexes, favoring the assembly of polynuclear structures.

Flexibility and Rigidity: The nature of the linker between the pyrazole rings influences the flexibility of the ligand. Semirigid ligands can adopt different conformations, leading to a variety of coordination behaviors depending on the metal ion. acs.org

Peripheral Functional Groups: The incorporation of functional groups on the periphery of the ligand can introduce additional coordination sites or hydrogen bonding capabilities, influencing the final supramolecular structure. tandfonline.com For example, an amine-substituted bis(pyrazolyl)-pyridine ligand can coordinate in a pentadentate manner, connecting multiple metal ions. tandfonline.com

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Bipyrazole ligands are excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) due to their ability to bridge multiple metal centers. acs.org These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis. nih.govberkeley.edu

Anion-Dependent Structures in Coordination Polymers

The choice of anion can have a profound impact on the final structure of a coordination polymer. This is clearly demonstrated in silver(I) coordination polymers with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole. mdpi.com When the counter anion is trifluoroacetate (CF3CO2−), a zig-zag one-dimensional polynuclear structure is formed. mdpi.com In contrast, the use of trifluoromethanesulfonate (CF3SO3−) as the counter anion leads to a linear one-dimensional polynuclear structure. mdpi.com This anion-templating effect highlights the crucial role of the counterion in directing the self-assembly process. acs.org

| Anion | Coordination Polymer Structure | Coordination Geometry of Ag(I) | Dihedral Angle of Bipyrazole (φ) |

|---|---|---|---|

| CF3CO2- | Zig-zag 1-D polynuclear | Distorted trigonal pyramidal | 62.7° |

| CF3SO3- | Linear 1-D polynuclear | Distorted trigonal pyramidal | 77.05° |

Influence of Hydrogen Bonding Networks and Counter Anions on Supramolecular Structures

Hydrogen bonding plays a critical role in the self-assembly and stabilization of supramolecular structures formed by bipyrazole-based coordination complexes. core.ac.uk These non-covalent interactions can direct the formation of higher-order architectures, such as sheets and three-dimensional networks. nih.gov

In the linear silver(I) coordination polymer with the trifluoromethanesulfonate anion, the conformation is stabilized by two intermolecular hydrogen bonds, which results in the formation of a double-chain structure. nih.gov The counter anions themselves can also participate in hydrogen bonding, further influencing the packing of the coordination polymers. The interplay between coordination bonds, hydrogen bonds, and other weak interactions like π-π stacking dictates the final supramolecular architecture. acs.org The lability of hydrogen bonds in some structures can affect their stability, for instance, upon desolvation. acs.org

Cyclic Trinuclear Complexes (CTCs) with Bipyrazolate Ligands

Cyclic trinuclear complexes (CTCs) are a fascinating class of coordination compounds that have garnered significant interest from inorganic and coordination chemists. rsc.org Pyrazolate anions, the deprotonated form of pyrazole-based ligands, are particularly effective in the formation of these structures. rsc.org The two adjacent nitrogen atoms in the five-membered aromatic ring of pyrazolate allow them to act as bridging ligands, connecting metal ions in a linear fashion. rsc.org

The solid-state packing of these trinuclear units can lead to extended supramolecular assemblies. For instance, fluorinated copper(I) pyrazolate trimers have been observed to form zigzag chains through inter-trimer Cu···Cu interactions. researchgate.net In contrast, non-fluorinated analogues may form dimers of trimers. researchgate.net The inter-trimer distances are influenced by the substituents on the pyrazolate ligand. researchgate.net

It is important to note that varying the coinage metal within these isoleptic trinuclear pyrazolate complexes significantly impacts their solid-state packing, photophysical properties, and acid-base characteristics. clockss.org

| Property | Description | References |

| Structure | Formation of nine-membered M₃N₆ rings with two-coordinate metal centers. | clockss.org |

| Packing | Can form extended structures like zigzag chains or dimers of trimers through inter-trimer interactions. | researchgate.net |

| Metal Influence | The choice of coinage metal (Cu, Ag, Au) significantly affects the complex's properties. | clockss.org |

Advanced Applications of Bipyrazole Coordination Complexes

The unique structural features of bipyrazole coordination complexes have led to their exploration in various advanced applications, including catalysis and materials with interesting photophysical properties.

Pyrazole-based ligands have proven to be effective in the construction of coordination complexes with significant catalytic activity. researchgate.net These complexes have found applications in diverse fields, from agricultural biotechnology to pharmaceutical research. researchgate.net

For example, cobalt complexes incorporating pyrazole ligands have been investigated as catalyst precursors for the peroxidative oxidation of cyclohexane, a crucial industrial process for the production of nylon intermediates. mdpi.comnih.gov Studies have shown that these complexes can catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone under mild conditions using aqueous hydrogen peroxide. mdpi.com

Furthermore, cobalt(II) complexes that form metal-organic frameworks (MOFs) with pyrazole-based ligands have demonstrated utility in heterogeneous catalytic oxidation reactions using molecular oxygen at ambient temperatures. nih.gov The structural stability of cobalt-based catalysts makes them a promising and more sustainable alternative to catalysts based on more expensive noble metals. nih.gov Some cobalt(III) complexes with pyrazole-based ligands have also exhibited photocatalytic activity, for instance, in the degradation of methylene (B1212753) blue under UV radiation. nih.gov

| Catalyst Type | Application | Key Findings | References |

| Cobalt-pyrazole complexes | Peroxidative oxidation of cyclohexane | Catalyze oxidation to cyclohexanol and cyclohexanone under mild conditions. | mdpi.comnih.gov |

| Cobalt-pyrazole MOFs | Heterogeneous catalytic oxidation | Active for oxidation reactions with molecular oxygen at room temperature. | nih.gov |

| Cobalt(III)-pyrazole complexes | Photocatalysis | Degradation of organic dyes like methylene blue. | nih.gov |

Coordination polymers constructed from bipyrazole and related ligands often exhibit interesting photophysical properties, making them promising materials for applications in optoelectronics and sensing. nih.govekb.eg The luminescence of these materials can be influenced by factors such as the choice of metal ion, the specific ligand structure, and the presence of intermolecular interactions.

For instance, silver(I) coordination polymers with a tetramethyl-substituted bipyrazole ligand have been synthesized and their photoluminescence properties investigated. rsc.org These complexes exhibit both ligand-centered fluorescence and phosphorescence, the latter being enhanced by the heavy atom effect of the silver ion. rsc.org The presence of intermolecular argentophilic (Ag···Ag) interactions can also play a role in their photoluminescent behavior. rsc.org

Multifunctional photochromic coordination polymers have also been developed. nih.gov These materials can undergo reversible color changes upon exposure to light and may also exhibit other properties such as white-light emission or photomagnetism. nih.gov The introduction of photoresponsive functional units into the coordination polymer structure is a key strategy for developing such materials. nih.gov While the specific photophysical properties of polymers incorporating 1'-Ethyl-3'-methyl-1'H,2H-3,4'-bipyrazole have not been reported, the broader field of pyrazole-based coordination polymers suggests a rich area for future investigation.

| Material Type | Photophysical Property | Potential Applications | References |

| Silver(I)-bipyrazole polymers | Fluorescence and Phosphorescence | Optoelectronics, Sensing | rsc.org |

| Photochromic coordination polymers | Photochromism, White-light emission, Photomagnetism | Molecular switches, Anti-counterfeiting, Magnetics | nih.gov |

Advanced Research Applications of Bipyrazole Derivatives

Bipyrazoles in Materials Chemistry

The unique structural features of bipyrazoles, characterized by two linked pyrazole (B372694) rings, make them a versatile platform for the development of advanced materials. Their high nitrogen content, thermal stability, and ability to coordinate with metal ions have led to significant research into their use in various fields of materials chemistry.

Bipyrazole structures are considered ideal backbones for the synthesis of High-Energy-Density Materials (HEDMs) due to their high nitrogen content, compact structure, and good thermal stability. energetic-materials.org.cn The 1H,2H-3,4'-bipyrazole framework, in particular, is a subject of interest in the ongoing development of novel energetic compounds. energetic-materials.org.cn

The design of bipyrazole-based HEDMs focuses on achieving a balance between high detonation performance and low sensitivity to external stimuli like impact and friction. Key design principles include:

Introduction of Energetic Groups: The primary strategy involves the introduction of explosophoric groups, such as nitro (-NO2) or nitramino (-NHNO2) groups, onto the bipyrazole skeleton. Increasing the number of these groups generally enhances the oxygen balance and density of the material, leading to improved detonation velocity and pressure. nih.govbohrium.com

Formation of Energetic Salts: Another effective approach is the formation of energetic salts by reacting the acidic protons on the pyrazole rings with nitrogen-rich bases (e.g., ammonia, hydrazine) or metallic bases. This can increase the density, thermal stability, and reduce sensitivity. rsc.org

Molecular Density: Maximizing the crystal density is a crucial aspect of HEDM design, as detonation velocity is directly proportional to density. This is often achieved through strategic placement of functional groups that promote efficient crystal packing and strong intermolecular interactions, such as hydrogen bonding. nih.gov

The following table showcases the calculated energetic properties of representative dinitropyrazole compounds, illustrating the impact of molecular structure on performance.

| Compound | Formula | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

| 5-Nitramino-3,4-dinitropyrazole | C₃H₂N₆O₆ | 1.97 | 9430 | 41.6 |

| Ammonium salt of 5-nitramino-3,4-dinitropyrazole | C₃H₅N₇O₆ | 1.83 | 8880 | 35.6 |

| Hydrazinium salt of 5-nitramino-3,4-dinitropyrazole | C₃H₆N₈O₆ | 1.86 | 9117 | 37.8 |

Data sourced from studies on multifunctionalized nitraminopyrazoles. nih.gov

The arrangement of substituents on the bipyrazole rings (positional isomerism) significantly influences the energetic properties. For instance, the placement of nitro groups on different carbon atoms of the pyrazole rings can lead to compounds with vastly different thermal stabilities and sensitivities. researchgate.netnih.gov

Zwitterionic structures, where positive and negative charges coexist within the same molecule, represent an innovative approach in HEDM design. These architectures can lead to:

Enhanced Density: The strong electrostatic interactions in zwitterionic compounds often result in more efficient molecular packing and higher crystal densities.

Improved Stability: The intramolecular salt-like character can enhance thermal stability.

Reduced Sensitivity: Zwitterionic energetic materials frequently exhibit lower sensitivity to impact and friction compared to their neutral counterparts.

Research on other nitrogen-rich heterocycles has demonstrated that leveraging positional isomerism and zwitterionic forms can be a powerful strategy for developing advanced HEDMs with superior performance and stability profiles.

Development of High-Energy-Density Materials (HEDMs)

Corrosion Inhibition Studies and Mechanisms

Bipyrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. researchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.org

The protective action of bipyrazole inhibitors is initiated by their adsorption onto the metal surface. This process can occur through:

Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: Involving the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. This is often the dominant mechanism for bipyrazole derivatives due to the presence of lone pair electrons on the nitrogen atoms and π-electrons in the pyrazole rings. nih.govnih.gov

The adsorption of these inhibitors on a metal surface typically follows the Langmuir adsorption model , which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.govnih.gov The strength and nature of this adsorption are influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface.

The effectiveness of bipyrazole derivatives as corrosion inhibitors is quantified using various electrochemical techniques. These methods provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Potentiodynamic Polarization (PDP): This technique measures the current response of the metal to a controlled change in potential. The data obtained can determine the corrosion current density (i_corr), which is proportional to the corrosion rate. A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion protection. Studies on various bipyrazole derivatives have shown that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. rsc.orgnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The results can be used to model the corrosion process using equivalent electrical circuits. An increase in the charge transfer resistance (R_ct) in the presence of the inhibitor signifies a slower corrosion rate and higher inhibition efficiency. rsc.org

The table below presents data from a study on pyrazole derivatives, demonstrating the relationship between inhibitor concentration and inhibition efficiency for carbon steel in 1 M HCl.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| L4 | 10⁻⁶ | 40.2 |

| 10⁻⁵ | 65.5 | |

| 10⁻⁴ | 84.3 | |

| 10⁻³ | 90.8 | |

| L6 | 10⁻⁶ | 51.3 |

| 10⁻⁵ | 72.1 | |

| 10⁻⁴ | 86.4 | |

| 10⁻³ | 91.8 |

Data for N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6). nih.gov

Theoretical Correlations of Molecular Structure to Inhibition Performance

The efficacy of bipyrazole derivatives, including 1'-Ethyl-3'-methyl-1'H,2H-3,4'-bipyrazole, as inhibitors in various chemical processes, such as corrosion, is deeply rooted in their molecular and electronic structure. Theoretical studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating these structure-performance relationships. researchgate.netresearchgate.net By calculating a range of quantum chemical parameters, researchers can predict and explain the inhibition potential of these molecules, offering insights that align well with experimental observations. researchgate.netresearchgate.net

The core principle behind this theoretical approach is that the ability of an organic molecule to act as an inhibitor is governed by its capacity to adsorb onto a surface, which in turn depends on its electronic properties. researchgate.net Key quantum chemical descriptors are calculated to quantify these properties. The interaction between the bipyrazole molecule and a metal surface, for instance, typically involves the donation of electrons from the molecule to the vacant d-orbitals of the metal, and potentially the acceptance of electrons from the metal into the molecule's antibonding orbitals (back-donation). researchgate.net

A stronger coordination bond between the inhibitor molecule and the surface leads to higher inhibition efficiency. researchgate.net The parameters most frequently correlated with inhibition performance include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to an appropriate acceptor with low-energy empty orbitals. Conversely, a lower ELUMO value suggests a higher capacity for the molecule to accept electrons. researchgate.net

The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter. A smaller energy gap generally implies higher reactivity of the molecule, which can lead to stronger adsorption on the surface and thus, enhanced inhibition efficiency. researchgate.net These theoretical calculations have demonstrated a reliable correlation between the electronic properties of bipyrazole derivatives and their experimentally determined inhibition efficiencies. researchgate.net

Interactive Table: Key Quantum Chemical Descriptors and Their Relation to Inhibition Performance

| Quantum Chemical Parameter | Symbol | Correlation with Inhibition Efficiency | Significance |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Higher values generally correlate with better inhibition. researchgate.net | Indicates the electron-donating ability of the molecule. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Lower values can indicate better inhibition. researchgate.net | Indicates the electron-accepting ability of the molecule. |

| Energy Gap | ΔE | Smaller values often correlate with higher inhibition efficiency. researchgate.net | Relates to the reactivity and polarizability of the molecule. |

| Dipole Moment | µ | No single trend; depends on the specific system. researchgate.net | Influences the adsorption process through dipole-dipole interactions. |

| Global Hardness | η | Lower values (higher softness) suggest better inhibition. researchgate.net | Measures the resistance to change in electron distribution. |

| Fraction of Electrons Transferred | ΔN | Indicates the tendency of electron transfer between inhibitor and surface. researchgate.net | Quantifies the electron donation from the inhibitor to the metal surface. |

Building Blocks and Synthons in Organic Synthesis

The bipyrazole framework is a privileged scaffold in organic synthesis, valued for its conformational rigidity, predictable substitution patterns, and versatile chemical reactivity. Compounds like this compound serve as valuable building blocks, or synthons, for the construction of more complex molecular architectures.

Role in the Preparation of Diverse Organic Scaffolds

Bipyrazole derivatives are foundational materials for creating a wide array of organic structures. Their synthesis often involves the cyclocondensation of dicarbonyl compounds with hydrazines, a robust method that allows for significant structural diversity. nih.govmdpi.com For instance, reduced 3,4'-bipyrazoles can be prepared from simple pyrazole precursors through a sequence involving chalcone (B49325) formation followed by cyclocondensation with hydrazine (B178648). nih.gov This modular approach enables the introduction of various substituents on both pyrazole rings, leading to a library of compounds with tailored properties.

Another powerful strategy involves the reaction of pyran-2,4-diketone precursors with aryl hydrazines, which yields substituted 3,4′-bipyrazoles in high yields. mdpi.com The versatility of the pyrazole ring system also allows it to be incorporated into fused heterocyclic systems. For example, pyrazolo[3,4-b]pyridine scaffolds can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole precursors, demonstrating the utility of pyrazole derivatives in constructing complex polycyclic frameworks. nih.gov These synthetic routes highlight the role of bipyrazoles as key intermediates for accessing diverse chemical matter.

Synthetic Utility for Drug Skeletons and Natural Products

The pyrazole nucleus is a cornerstone in medicinal chemistry, and the bipyrazole motif extends this utility, appearing in numerous pharmacologically active compounds. researchgate.net Bipyrazoles are recognized as essential components of commercial drugs and are actively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.net

The synthetic accessibility and the ability to finely tune the steric and electronic properties of the bipyrazole scaffold make it an attractive skeleton for drug design. For example, the core structure can be functionalized to optimize interactions with biological targets. While direct incorporation of this compound into a specific natural product is not widely documented, its structural motifs are representative of the building blocks used to construct complex bioactive molecules. The synthesis of novel heterocyclic amino acids, such as N-Boc protected pyrazole-carboxylates, further illustrates the use of pyrazole-based building blocks in creating peptidomimetics and other molecules with potential therapeutic value. mdpi.com The development of efficient synthetic routes to functionalized pyrazoles, such as ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, a key building block for fungicides, underscores the industrial and pharmaceutical importance of this class of compounds. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research concerning 1'-Ethyl-3'-methyl-1'H,2H-3,4'-bipyrazole will likely prioritize the development of sustainable and environmentally friendly methodologies. Traditional synthetic routes for pyrazole (B372694) derivatives can involve harsh reaction conditions and the use of hazardous organic solvents. researchgate.netnih.gov Modern approaches, often referred to as "green chemistry," aim to mitigate these issues.

Key areas for development include:

Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in pyrazole synthesis, researchers may explore one-pot, multi-component reactions that proceed without a catalyst and in the absence of conventional solvents. mdpi.comtandfonline.com Methods like ball milling and reactions in the presence of organic ionic salts like tetrabutylammonium (B224687) bromide could offer efficient and eco-friendly alternatives. nih.govtandfonline.com

Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. thieme-connect.com Developing synthetic protocols for this compound that can be performed in aqueous media would significantly enhance the sustainability of its production. researchgate.netthieme-connect.com

Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasonication can often reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov The application of these energy-efficient methods to the synthesis of this bipyrazole is a promising area of investigation.

A comparative overview of potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Relevant Research Context |

| Catalyst-Free Synthesis | Reduced cost, simplified purification, avoidance of toxic metal catalysts. | Catalyst-free condensation reactions have been successfully employed for other pyrazole derivatives. mdpi.com |

| Aqueous Media Reactions | Environmentally benign, low cost, enhanced safety. | Water is increasingly being used as a green solvent for the synthesis of various heterocyclic compounds, including pyrazoles. researchgate.netthieme-connect.com |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved energy efficiency. | Microwave-assisted organic synthesis is a well-established technique for accelerating the formation of heterocyclic rings. nih.gov |

| Solvent-Free Reactions | Reduced waste, lower environmental impact, simplified product isolation. | Solvent-free conditions, sometimes facilitated by grinding or the use of ionic liquids, are a key aspect of green chemistry. nih.govtandfonline.com |

Exploration of New Coordination Architectures and Their Functional Properties

The presence of multiple nitrogen atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry. Bipyrazole and related pyrazole-based ligands are known to form stable complexes with a wide range of metal ions, leading to diverse structural motifs and functionalities. researchgate.netresearchgate.netresearchgate.net

Future research in this area could focus on:

Discrete Coordination Complexes: The synthesis and characterization of mononuclear and polynuclear complexes with various transition metals. The specific substitution pattern of this compound may lead to unique coordination geometries and electronic properties, potentially resulting in complexes with interesting catalytic, magnetic, or photoluminescent properties. uclouvain.beresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): This bipyrazole could serve as a versatile building block for the construction of one-, two-, or three-dimensional coordination polymers and MOFs. researchgate.net The properties of these materials, such as porosity and thermal stability, would be influenced by the choice of metal ion and the specific conformation of the ligand. mdpi.comacs.org Such materials could find applications in gas storage and separation, catalysis, and sensing. eurekaselect.comrsc.orgacs.org

| Class of Coordination Compound | Potential Functional Properties |

| Discrete Metal Complexes | Catalysis, Luminescence, Magnetic Materials |

| Coordination Polymers | Sensing, Ion Exchange, Non-linear Optics |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Gas Separation, Heterogeneous Catalysis |

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties of molecules and guiding experimental work. researchgate.net For this compound, advanced computational modeling can provide valuable insights into its behavior and potential applications.

Key areas of computational investigation include:

Conformational Analysis: Determining the most stable conformations of the molecule and the energy barriers to rotation around the C-C bond connecting the two pyrazole rings. mdpi.comresearchgate.net This is crucial for understanding how the ligand will behave in solution and in the solid state.

Electronic Structure Analysis: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the molecule's electronic properties, reactivity, and potential for use in optoelectronic devices. nih.gov

Spectroscopic Prediction: Simulating spectroscopic data, such as NMR and IR spectra, to aid in the characterization of the compound and its derivatives. tandfonline.com

Modeling of Metal Complexes: Predicting the geometry and stability of potential coordination complexes with various metal ions, which can help in the rational design of new functional materials. scispace.com

Integration of this compound into Novel Material Systems

The unique properties of this compound make it a promising component for the development of new functional materials.

Future research could explore its integration into:

Luminescent Materials: Pyrazole-containing metal complexes are known to exhibit luminescence. rsc.org By forming complexes with appropriate metal ions, such as those from the lanthanide series or transition metals like ruthenium and iridium, it may be possible to create new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Energetic Materials: The high nitrogen content of pyrazole rings is a desirable feature in the design of energetic materials. nih.gov While further functionalization with nitro groups would be necessary, the bipyrazole core could serve as a scaffold for new high-energy-density materials with tailored thermal stability and detonation performance.